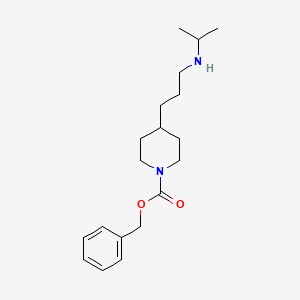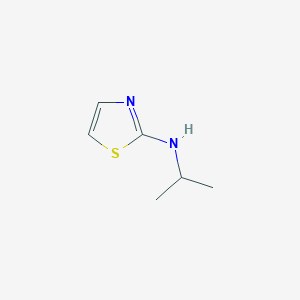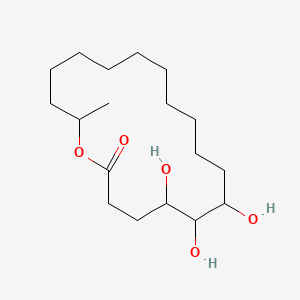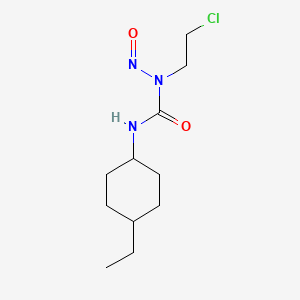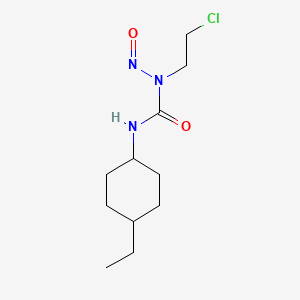
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. It belongs to the class of nitrosoureas, which are known for their alkylating properties and ability to cross-link DNA, making them effective in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea typically involves the following steps:
Preparation of 4-ethylcyclohexylamine: This can be synthesized by the hydrogenation of 4-ethylcyclohexanone in the presence of a suitable catalyst.
Formation of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea: This intermediate is prepared by reacting 4-ethylcyclohexylamine with 2-chloroethyl isocyanate under controlled conditions.
Nitrosation: The final step involves the nitrosation of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea using a nitrosating agent such as sodium nitrite in an acidic medium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea undergoes several types of chemical reactions, including:
Alkylation: The compound can alkylate nucleophilic sites in DNA, leading to cross-linking and strand breaks.
Hydrolysis: In aqueous environments, it can hydrolyze to form various by-products.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Alkylation: Typically occurs in the presence of nucleophiles such as DNA bases.
Hydrolysis: Occurs in the presence of water or aqueous solutions.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed
Alkylation: Cross-linked DNA strands.
Hydrolysis: Various by-products, including urea derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying nitrosourea chemistry.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Investigated for its potential as a chemotherapeutic agent due to its DNA alkylating properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea involves the following steps:
DNA Alkylation: The compound alkylates nucleophilic sites in DNA, leading to cross-linking and strand breaks.
Inhibition of DNA Replication and Transcription: The cross-linked DNA strands inhibit replication and transcription processes, leading to cell death.
Induction of Apoptosis: The DNA damage triggers apoptotic pathways, resulting in programmed cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound with similar alkylating properties.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: Similar structure but with a cyclohexyl group instead of a 4-ethylcyclohexyl group.
Uniqueness
1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its 4-ethylcyclohexyl group may influence its solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
51795-04-1 |
|---|---|
Formule moléculaire |
C11H20ClN3O2 |
Poids moléculaire |
261.75 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea |
InChI |
InChI=1S/C11H20ClN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |
Clé InChI |
LQLUPFNKVIUCFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-1-(phenylsulfonyl)-](/img/structure/B13970196.png)
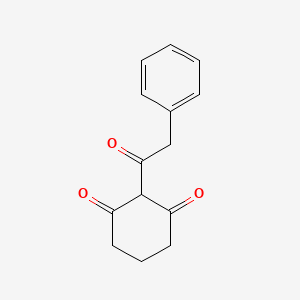
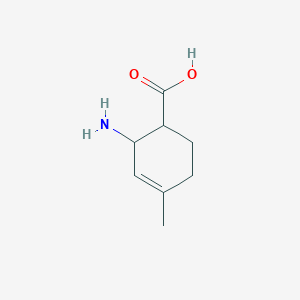




![5,7-Dimethylpyrimido[1,6-a]indole](/img/structure/B13970239.png)
